5-Azidoindole
Overview
Description
5-Azidoindole is a heterocyclic organic compound that contains an azide functional group (-N3) attached to an indole ring1. It has gained significant attention in recent years due to its potential applications in various fields, including medical, environmental, and industrial research1.
Synthesis Analysis
The synthesis of 5-Azidoindole derivatives has been reported in various studies. For instance, a [3+2] dipolar cycloaddition between nitriles and a 3,4-cyclopropanopiperidine followed by SeO2 oxidation affords the target compounds in moderate to excellent yields2.Molecular Structure Analysis
5-Azidoindole is a chemical analogue of the nucleoside cytidine, which is present in DNA and RNA34. It is thought to have antineoplastic activity via two mechanisms34.
Chemical Reactions Analysis
5-Azidoindole, both natural and synthetic, show various biologically vital properties5. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community5.
Physical And Chemical Properties Analysis
5-Azidoindole has a molecular weight of 158.16 g/mol6. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 26. Its exact mass is 158.059246208 g/mol6.
Scientific Research Applications
Photoaffinity Labeling in Plant Biology
5-Azidoindole has been used as a photoaffinity labeling agent in plant biology. For instance, it has been utilized to identify indole-3-acetic acid-binding proteins in maize. The use of 5-azidoindole-3-acetic acid, an analog of the endogenous plant hormone indole-3-acetic acid (an auxin), helped to identify two specific peptides in maize that bind to this hormone, potentially involved in cell elongation processes (Jones & Venis, 1989).
Drug Design and Prodrugs
In drug design, 5-azidoindole derivatives have been explored for creating effective prodrugs. For example, novel approaches have been investigated for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), a treatment for HIV infection. These prodrugs aim to enhance the drug's activity, brain uptake, and pharmacokinetic properties (Parang, Wiebe, & Knaus, 2000).
DNA Methylation and Cancer Therapy
5-Azidoindole derivatives, like 5-aza-2'-deoxycytidine, are used to study DNA methylation, a key process in gene expression and cancer development. These compounds are used as DNA methylation inhibitors to induce gene expression and cellular differentiation, providing insights into potential cancer therapies (Jüttermann, Li, & Jaenisch, 1994).
Inhibitors of DNA Methylation
Studies on 5-azacytidine and 5-aza-2′-deoxycytidine, related to 5-azidoindole, highlight their role as inhibitors of DNA methylation. They are used in research to understand the correlation between loss of methylation in specific gene regions and activation of associated genes. This research has implications for cancer therapy, particularly in cancers where epigenetic silencing of critical genes occurs (Christman, 2002).
Chemotherapeutic Potential
In the context of chemotherapy, 5-azidoindole derivatives like 5-aza-2'-deoxycytidine (Decitabine) are evaluated for their potential in cancer therapy. They show promise in treating myelodysplastic syndrome and acute myeloid leukemia, and their pharmacokinetics and pharmacodynamic properties are key to their effectiveness in cancer treatment (Karahoca & Momparler, 2013).
Safety And Hazards
5-Azidoindole is considered hazardous by the 2012 OSHA Hazard Communication Standard7. It causes skin irritation, serious eye irritation, and may cause respiratory irritation7.
Future Directions
The application of 5-Azidoindole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years5. This suggests that there is a promising future for the development and application of 5-Azidoindole in various fields.
properties
IUPAC Name |
5-azido-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-12-11-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGMRHJPLFEWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231178 | |
Record name | 5-Azidoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azidoindole | |
CAS RN |
81524-74-5 | |
Record name | 5-Azidoindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081524745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Azidoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.